N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
Description
This compound features a thiazole core substituted with a 4-methylbenzenesulfonamido group at position 2 and an acetamide chain at position 2. The acetamide moiety is further modified with a 4-fluorobenzyl group. Its molecular formula is C₁₉H₁₈FN₃O₃S₂, with a molecular weight of 419.49 g/mol (estimated via analogs in ).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-13-2-8-17(9-3-13)28(25,26)23-19-22-16(12-27-19)10-18(24)21-11-14-4-6-15(20)7-5-14/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXNFNWTMHBGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions:
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Reagents : Ethyl bromoacetoacetate (1.2 equiv), thiourea (1.0 equiv)
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Solvent : Ethanol (anhydrous)
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Temperature : 80°C, reflux for 6–8 hours
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the bromoacetoacetate, followed by cyclization and elimination of HBr to form the thiazole ring.
Sulfonylation of the 2-Amino Group
The 2-amino group on the thiazole ring is sulfonylated using p-toluenesulfonyl chloride (TsCl) to introduce the 4-methylbenzenesulfonamido moiety. This step is conducted in anhydrous dichloromethane (DCM) with pyridine as a base to scavenge HCl (Fig. 1B).
Reaction Conditions:
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Reagents : Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (1.0 equiv), TsCl (1.5 equiv), pyridine (3.0 equiv)
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Solvent : Dichloromethane (DCM)
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Temperature : 0°C → room temperature, stirred for 12 hours
Optimization Note : Excess TsCl ensures complete conversion, while controlled temperature prevents di-sulfonylation.
Hydrolysis of Ester to Carboxylic Acid
The ethyl ester group is hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH), facilitating subsequent amide bond formation (Fig. 1C).
Reaction Conditions:
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Reagents : Sulfonylated ester (1.0 equiv), NaOH (2.0 equiv)
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Solvent : Ethanol/water (3:1 v/v)
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Temperature : 70°C, 4 hours
Key Observation : Complete hydrolysis is confirmed via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:1) as the mobile phase.
Formation of Acetamide via Coupling Reaction
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) , then coupled with 4-fluorobenzylamine to form the target acetamide (Fig. 1D).
Reaction Conditions:
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Reagents : Carboxylic acid (1.0 equiv), 4-fluorobenzylamine (1.2 equiv), EDCI (1.5 equiv), HOBt (1.5 equiv)
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Solvent : DCM or DMF
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Temperature : Room temperature, 24 hours
Side Reaction Mitigation : HOBt suppresses racemization, while molecular sieves absorb generated water.
Purification and Characterization
Purification:
Analytical Data:
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Ethanol, reflux | 70% | 95% |
| Sulfonylation | DCM, pyridine, 0°C → RT | 88% | 98% |
| Ester hydrolysis | NaOH, ethanol/water | 95% | 99% |
| Amide coupling | EDCI/HOBt, DCM | 78% | 97% |
Challenges and Optimization Strategies
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Thiazole Ring Stability : Prolonged reflux in ethanol causes decomposition; reducing reaction time to 6 hours maximizes yield.
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Sulfonylation Selectivity : Lowering TsCl stoichiometry to 1.2 equiv minimizes di-sulfonylation byproducts.
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Amide Coupling Efficiency : Substituting DMF for DCM improves solubility of the carboxylic acid, enhancing coupling efficiency by 12%.
Scalability and Industrial Relevance
Pilot-scale trials (100 g batch) demonstrated consistent yields (72–75%) using flow chemistry for the thiazole formation step, reducing solvent waste by 40%. The process adheres to green chemistry principles, with an E-factor of 8.2, primarily due to ethanol recovery .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form a fluorophenol derivative.
Reduction: The thiazolyl ring can be reduced to form a thiazolidine derivative.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various amides and sulfonamides.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-[(4-Fluorophenyl)methyl]-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
- CAS 1040669-54-2 (): Differs by a propanamide chain instead of acetamide.
- Impact : The extended alkyl chain may alter lipophilicity (higher logP) and membrane permeability compared to the target compound.
2-[[4-(4-Bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide ()
Fluorophenyl and Sulfonamide Modifications
2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide ()
- Structure : Contains a dihydroimidazothiazole-pyridine scaffold with dual fluorophenyl groups.
N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d, )
- Structure: Combines thiazolidinone and quinazolinone moieties with a fluorophenyl group.
- Impact: The thiazolidinone ring introduces a ketone group, which may enhance metabolic stability but reduce bioavailability due to higher polarity.
Structural and Functional Data Table
Biological Activity
N-[(4-fluorophenyl)methyl]-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a complex organic compound with potential therapeutic applications. Its unique molecular structure incorporates a fluorophenyl group, a thiazolyl moiety, and a sulfonamide group, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H18FN3O3S2
- Molecular Weight : 419.5 g/mol
- CAS Number : 922047-19-6
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes.
- Antineoplastic Properties : Research indicates that compounds with similar structures exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis .
- Antimicrobial Activity : The thiazole ring has been associated with antimicrobial properties, suggesting potential applications in treating bacterial infections .
Anticancer Activity
A study conducted on related compounds demonstrated that sulfonamide derivatives can effectively inhibit tumor growth in vitro and in vivo. For instance, compounds exhibiting similar thiazole structures have shown promising results against various cancer cell lines by promoting apoptosis and inhibiting cell proliferation .
Antimicrobial Effects
Research has indicated that thiazole-containing compounds possess significant antimicrobial properties. In vitro assays have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents .
Case Studies
- Case Study 1 : A compound structurally related to this compound was tested for its efficacy against breast cancer cells. The study reported a dose-dependent reduction in cell viability, suggesting strong anticancer potential.
- Case Study 2 : Another study evaluated the antimicrobial effects of thiazole derivatives against Staphylococcus aureus. Results indicated that these compounds significantly inhibited bacterial growth, supporting their use in developing new antibiotics.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Approach :
- Stepwise Synthesis : Break down the synthesis into modular steps: (i) formation of the thiazole core via Hantzsch thiazole synthesis, (ii) sulfonamide coupling using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (iii) final acylation with N-(4-fluorobenzyl)acetamide .
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates. Monitor reactions via thin-layer chromatography (TLC) and adjust temperature (e.g., 0–60°C) to suppress side reactions .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent connectivity, focusing on sulfonamide NH (~10–12 ppm) and thiazole protons (~6.5–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect isotopic patterns (e.g., fluorine and sulfur signatures) .
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. How can researchers design initial biological activity screens for this compound?
- Screening Framework :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anticancer Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM, using cisplatin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological data?
- SAR Strategies :
- Substituent Variation : Synthesize analogs with modified fluorophenyl or sulfonamide groups to isolate contributions to activity .
- Dose-Response Analysis : Compare IC values across analogs to identify critical pharmacophores. For example, replacing the 4-fluorobenzyl group with a chloro derivative may enhance binding affinity .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended targets causing variability in cytotoxicity .
Q. What methodologies address discrepancies in metabolic stability predictions between in vitro and in vivo models?
- Experimental Design :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Adjust for species-specific CYP450 isoforms .
- Stability Enhancers : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) in rodent models to assess metabolic pathways .
- Pharmacokinetic (PK) Modeling : Use allometric scaling from in vitro half-life () to predict in vivo clearance .
Q. How can researchers resolve spectral data contradictions during structural elucidation?
- Advanced Techniques :
- 2D-NMR : Perform COSY and HSQC to resolve overlapping signals, particularly in the thiazole and acetamide regions .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) to confirm stereochemistry and hydrogen-bonding networks .
- DFT Calculations : Compare computed -NMR shifts with experimental data to validate tautomeric forms .
Q. What experimental designs are recommended for in vivo efficacy studies?
- In Vivo Protocol :
- Animal Models : Use xenograft mice (e.g., human colorectal cancer HCT-116) with daily oral dosing (10–50 mg/kg) for 21 days .
- Endpoint Analysis : Measure tumor volume reduction via calipers and validate apoptosis via TUNEL staining .
- PK/PD Integration : Collect plasma samples at 0, 1, 4, 8, and 24 hours post-dose to correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
